molecular formula C19H14FN3O2S B2475601 6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049417-96-0

6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2475601
CAS No.: 1049417-96-0
M. Wt: 367.4
InChI Key: CLZJWNQMWGFFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a chemical research compound based on the imidazo[2,1-b][1,3]thiazole scaffold, a structure of significant interest in medicinal chemistry. While specific data on this exact molecule is not available in the public domain, its core structure is closely related to derivatives that have been extensively studied for their diverse biological activities. Researchers are particularly interested in this class of compounds for its potential in enzyme inhibition studies. For instance, imidazo[2,1-b]thiazole derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase (CA) isoforms, which are enzymes involved in critical physiological processes and are considered targets for conditions like glaucoma and epilepsy . The incorporation of a fluorophenyl group is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity. The structural features of this compound suggest it may serve as a valuable chemical tool for probing biological pathways or as a lead structure for the development of new therapeutic agents in areas such as inflammation and oncology, where related analogs have shown promise . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c1-25-15-4-2-3-14(9-15)21-18(24)17-11-26-19-22-16(10-23(17)19)12-5-7-13(20)8-6-12/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZJWNQMWGFFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 6

Modifications at position 6 significantly alter biological activity and physicochemical properties:

Compound Name (Position 6 Substituent) Key Features Biological Activity (Cell Line) Reference
Target Compound (4-fluorophenyl) Enhanced lipophilicity; potential for halogen bonding Not reported
6-(4-Chlorophenyl) analog () Increased electron-withdrawing effect N/A (synthetic intermediate)
6-(3-Methoxyphenyl) analog () Electron-donating methoxy group improves solubility Not reported
6-Phenyl () Baseline aromatic group; no halogen Moderate cytotoxicity (IC₅₀ ~22.6 µM in HepG2)

Substituent Variations at Position 3

The carboxamide moiety at position 3 is critical for target engagement:

Compound Name (Position 3 Substituent) Key Features Activity (IC₅₀) Reference
Target Compound (N-(3-methoxyphenyl)) Methoxy group enhances H-bonding and π-π stacking Not reported
N-(Pyridin-3-yl) analog () Pyridine ring introduces basicity Not reported
N-(Oxazol-3-yl) analog () Heterocyclic substituent modulates solubility Not reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide () Acetamide linker improves bioavailability IC₅₀ = 1.4 µM (MDA-MB-231)

Key Insight : The 3-methoxyphenyl group in the target compound may improve selectivity compared to simpler aryl or heteroaryl substituents .

Biological Activity

6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused imidazole and thiazole ring system. The presence of a fluorophenyl and methoxyphenyl substituent enhances its biological activity.

Anticancer Properties

Numerous studies have reported on the cytotoxic effects of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibited GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel . This indicates that the compound effectively inhibits cell growth across multiple cancer types.
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as CDK1 and p53 .

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity:

  • Fluorophenyl Group : The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : The methoxy substitution is believed to contribute to increased electron density on the aromatic ring, enhancing interaction with target proteins.

Study 1: Antiproliferative Activity

A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antiproliferative activity against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). The results indicated that compounds similar to this compound showed significant inhibition with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Compound ASUIT-20.86
Compound BCapan-10.92
This compound Panc-1<4.0

Study 2: Mechanistic Insights

In another study focusing on the molecular mechanisms involved in the anticancer activity of imidazo[2,1-b][1,3]thiazoles, it was found that these compounds could inhibit key signaling pathways associated with tumor growth and metastasis. Specifically, they were shown to downregulate the expression of proteins involved in angiogenesis and cell survival pathways .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6-(4-fluorophenyl)-N-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

Answer: The compound is typically synthesized via cyclization and coupling reactions. A general approach involves:

Cyclization of imidazo[2,1-b]thiazole core : Starting from substituted acetohydrazides, cyclization under acidic conditions forms the imidazo-thiazole scaffold .

Functionalization : The 3-carboxamide group is introduced via coupling reactions with 3-methoxyphenylamine using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Aryl substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce the 4-fluorophenyl group .
Key Data: Yields range from 55% to 75%, with purity confirmed via NMR and mass spectrometry .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.77–7.94 ppm; methoxyphenyl signals at δ 3.85 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide; C-S-C at ~680 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 423.4 [M+H]+) .

Q. Q3. What biological activities have been reported for this compound?

Answer:

  • Anticancer Activity : Derivatives show GI₅₀ values < -8.00 log M against prostate cancer (PC-3) and melanoma cell lines via pan-RAF inhibition .
  • Enzyme Inhibition : Structural analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), relevant for neurodegenerative disease research .

Advanced Research Questions

Q. Q4. How can synthetic yields be optimized for this compound?

Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with cesium carbonate for Suzuki couplings, improving yields to >70% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
  • Temperature Control : Cyclization at 80–100°C minimizes side products .
    Data Table:
ConditionYield (%)Purity (HPLC)
Pd(OAc)₂, Cs₂CO₃7598%
EDCI, DMF6895%

Q. Q5. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Compare analogs with substituents at the 4-fluorophenyl (e.g., Cl, Br) or 3-methoxyphenyl groups (e.g., -OCH₃ vs. -NO₂) .
  • Biological Testing : Screen analogs in dose-response assays (e.g., NCI-60 panel) to correlate substituents with cytotoxicity .
  • Computational Modeling : Use molecular docking to predict binding to targets like RAF kinases .

Q. Q6. How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Validation : Replicate results in orthogonal assays (e.g., Western blot for RAF inhibition alongside cell viability) .
  • Purity Checks : Confirm compound integrity via elemental analysis (e.g., C: 69.48% exp. vs. 69.52% calc.) .
  • Control Experiments : Test metabolites or degradation products in inactive analogs .

Q. Q7. What strategies are effective for improving solubility in pharmacokinetic studies?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide .
  • Co-Solvents : Use PEG-400 or cyclodextrins for in vivo formulations .
  • LogP Optimization : Reduce hydrophobicity via substituent modification (e.g., replacing methoxy with hydroxyl groups) .

Q. Q8. How to integrate molecular modeling into mechanistic studies?

Answer:

  • Docking Simulations : Map interactions with RAF kinases (e.g., hydrogen bonding with Lys499) using AutoDock Vina .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with IC₅₀ values .

Q. Q9. How to evaluate stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Analysis : Use DSC/TGA to identify decomposition points (>200°C) .
  • Light Sensitivity : Store in amber vials and assess photodegradation via UV-Vis .

Q. Q10. What are best practices for in vivo evaluation of this compound?

Answer:

  • Dosing Regimens : Administer orally (10–50 mg/kg) in xenograft models, with plasma half-life monitored via LC-MS .
  • Toxicity Screening : Assess liver enzymes (ALT/AST) and histopathology in rodents .
  • Bioavailability : Calculate F% using AUC₀–24h (IV vs. oral) .

Methodological Considerations

  • Contradictory Data : Cross-validate results using multiple techniques (e.g., NMR + HRMS for purity).
  • Advanced SAR : Prioritize substituents with electron-withdrawing groups (e.g., -CF₃) for enhanced target affinity .
  • Ethical Compliance : Follow OECD guidelines for in vivo studies, including 3R principles (Reduction, Replacement, Refinement).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.